molecular formula C15H16NO4- B12360609 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester

2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester

Cat. No.: B12360609
M. Wt: 274.29 g/mol
InChI Key: TXYJSXKXMYOUBY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID is a chemical compound with the molecular formula C15H17NO4. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID typically involves the reaction of a suitable spirocyclic precursor with a benzyloxycarbonyl (CBZ) protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can remove the CBZ protecting group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce free amines.

Scientific Research Applications

2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. The CBZ protecting group can be removed under reductive conditions, revealing the active amine, which can then interact with enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID: Lacks the CBZ protecting group, making it more reactive.

    2-CBZ-2-AZA-SPIRO[3.4]OCTANE-6-CARBOXYLIC ACID: Contains a larger spiro ring, which can affect its chemical properties and reactivity.

Uniqueness

2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID is unique due to its specific spirocyclic structure and the presence of the CBZ protecting group. This combination provides a balance between stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H16NO4-

Molecular Weight

274.29 g/mol

IUPAC Name

2-phenylmethoxycarbonyl-2-azaspiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C15H17NO4/c17-13(18)12-6-15(7-12)9-16(10-15)14(19)20-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/p-1

InChI Key

TXYJSXKXMYOUBY-UHFFFAOYSA-M

Canonical SMILES

C1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.